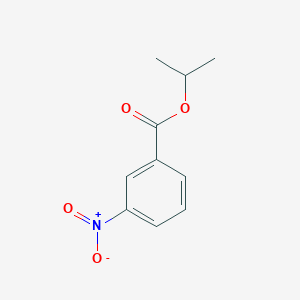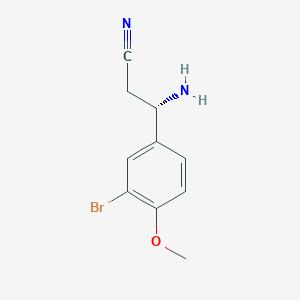
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluoro-substituted benzene derivative.
Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Formation of Secondary Alcohol: The secondary alcohol is formed via reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective reduction.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different derivatives, using agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Ammonia, amines
Major Products Formed
Oxidation: Ketones
Reduction: Alcohol derivatives
Substitution: Amides, substituted amines
Aplicaciones Científicas De Investigación
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol: The enantiomer of the compound, with different stereochemistry.
1-amino-1-(4-fluoro-3-methylphenyl)propan-2-one: A ketone derivative with different chemical properties.
1-amino-1-(4-fluoro-3-methylphenyl)propan-2-amine: An amine derivative with distinct reactivity.
Uniqueness
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
Clave InChI |
FSABZFYFIIFJAQ-OIBJUYFYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@@H]([C@H](C)O)N)F |
SMILES canónico |
CC1=C(C=CC(=C1)C(C(C)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


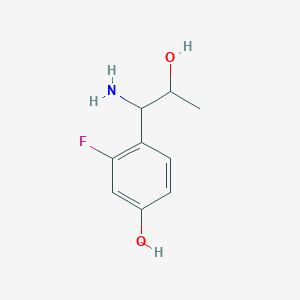
![(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)

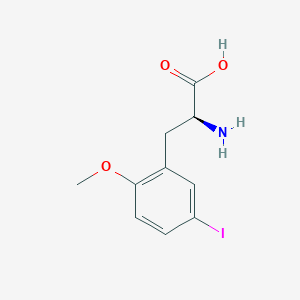
![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)


![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
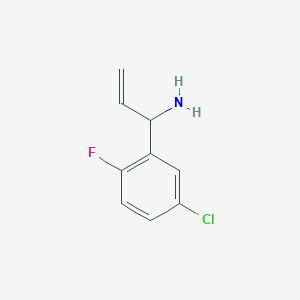
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13054131.png)
